5,6-Dimethoxybenzo[c]isoxazole is synthesized from various precursors through different chemical reactions. It falls under the broader category of heterocycles, specifically isoxazoles, which have applications in pharmaceuticals due to their biological activities including antimicrobial and anti-inflammatory properties .
The synthesis of 5,6-Dimethoxybenzo[c]isoxazole can be achieved through multiple methods, primarily involving cycloaddition reactions that generate the isoxazole ring.
The molecular structure of 5,6-Dimethoxybenzo[c]isoxazole can be described as follows:
The presence of methoxy groups influences both the electronic properties and steric hindrance of the compound, which can affect its reactivity and interaction with biological targets.
5,6-Dimethoxybenzo[c]isoxazole participates in various chemical reactions typical of isoxazoles:
These reactions are crucial for modifying the compound to enhance its biological activity or for synthesizing derivatives with improved properties.
The mechanism of action for compounds like 5,6-Dimethoxybenzo[c]isoxazole often involves interaction with specific biological targets:
Research indicates that these compounds may exert their effects by binding to specific receptors or enzymes within cells, leading to altered cellular signaling pathways.
The physical and chemical properties of 5,6-Dimethoxybenzo[c]isoxazole include:
These properties are essential for determining suitable applications in pharmaceuticals and other fields.
5,6-Dimethoxybenzo[c]isoxazole has several scientific applications:
The versatility of this compound highlights its significance in both academic research and practical applications within medicinal chemistry .
5,6-Dimethoxybenzo[c]isoxazole (CAS: 148495-00-5) is a bicyclic heterocyclic compound featuring a benzene ring fused to an isoxazole moiety, with methoxy (–OCH₃) groups at the 5- and 6-positions. Its molecular formula is C₉H₉NO₃, yielding a molecular weight of 179.17 g/mol [1]. Key identifiers include:
The isoxazole ring incorporates weak N–O bonds (bond dissociation energy: ~45–55 kcal/mol), enhancing reactivity for ring-opening reactions or nucleophilic substitutions. Methoxy groups confer electron-donating effects (+R effect), elevating the HOMO energy (quantified via DFT studies at B3LYP/6-311G(d,p) level) and promoting electrophilic aromatic substitution at the 4-position [5] [9].
Table 1: Atomic-Level Properties
Property | Value/Description |
---|---|
Bond Angle (C5-O-C) | 118.5° |
N–O Bond Length | 1.40 Å |
HOMO-LUMO Gap | 4.8 eV (calculated) |
Electrostatic Potential | Negative charge localized on isoxazole oxygen |
The compound emerged in the 1990s during explorations of benzoisoxazole scaffolds for bioactive molecule design. Early synthetic routes started from 3,4-dimethoxy-substituted benzoic acids, leveraging:
Its structural novelty arose from regioselective methoxy placement, distinguishing it from isomers like 4,6-dimethoxybenzo[d]isoxazole (PubChem CID: 13047563) [3]. The mid-2000s saw optimized routes using DMAP/EDCI coupling agents, achieving yields >85% and purity ≥95% [1] [5].
Pharmaceutical Applications
Materials Science
Table 2: Research Applications of Key Derivatives
Derivative Class | Biological Target | Activity Highlights |
---|---|---|
Combretastatin-Isoxazole | Tubulin | MEC: 0.005 µM (sea urchin embryo assay) |
Isoxazole-Carboxamide | COX-2 | IC₅₀: 0.239 µM (COX-1), 0.191 µM (COX-2) |
Tyrosol-Isoxazole | U87 Glioblastoma | IC₅₀: 42.8–67.6 µM (induces apoptosis) |
Commercial availability remains limited, with suppliers like American Custom Chemicals Corporation listing 5 mg at $497.52 (2021) [1]. Future directions include prodrug development and targeted delivery systems leveraging its metabolic stability.